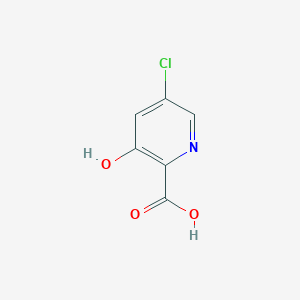

5-Chloro-3-hydroxypicolinic acid

描述

Contextualization within Halogenated Hydroxypyridinecarboxylic Acids

The synthesis of halogenated picolinic acids can be a multi-step process. For instance, a patent describes the preparation of 3-hydroxypicolinic acids, including chloro-substituted variants, through a series of chemical transformations. google.com Another patent outlines a process for preparing 5-chloro-pyridine-2-carboxylic acids that have sulfur-containing substituents at the 3-position, indicating the feasibility of synthesizing picolinic acid derivatives with various functionalities at these positions. google.com The synthesis of a related isomer, 3-chloro-5-bromo-2-picolinic acid, has also been documented, starting from 3-aminopyridine. patsnap.com These synthetic routes often involve the careful introduction of functional groups onto a pre-existing pyridine (B92270) ring or the construction of the ring itself.

The properties of these molecules are significantly influenced by the interplay of their functional groups. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen atom can impact the acidity of the carboxylic acid and the hydroxyl group. The presence of both a hydroxyl group and a carboxylic acid creates the potential for intramolecular hydrogen bonding, which can affect the molecule's conformation and reactivity.

Overview of Academic Research Trajectories for Picolinic Acid Derivatives

Academic research into picolinic acid derivatives has followed several key trajectories, largely driven by their potential applications in medicine and agriculture. One major area of investigation is their role as herbicides. Certain picolinic acid derivatives function as synthetic auxins, a class of plant growth regulators. nih.gov Research in this area focuses on synthesizing new derivatives and studying their structure-activity relationships to develop more potent and selective herbicides. nih.gov

Another significant research avenue is the exploration of their therapeutic potential. Picolinic acid itself is a metabolite of tryptophan and has been implicated in neuroprotective, immunological, and anti-proliferative effects. chemicalbook.comnist.gov Derivatives of picolinic acid are investigated for a wide range of biological activities. For example, some have been studied for their potential as anti-inflammatory agents. The ability of picolinic acid to chelate metal ions is also a key area of interest, as this can influence the bioavailability of essential minerals and impact various enzymatic processes. chemicalbook.com

The synthesis of novel picolinic acid derivatives remains a vibrant area of research. nih.gov Chemists are continually developing new methods to create complex derivatives with tailored properties. nih.gov This includes the introduction of various substituents onto the pyridine ring to modulate the compound's biological activity, solubility, and other physicochemical properties. The study of their coordination chemistry with different metal ions also continues to be an active field of research.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITICQDWLEYMJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Transformation, and Derivatization of 5 Chloro 3 Hydroxypicolinic Acid

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group of 3-hydroxypicolinic acid and its derivatives can undergo oxidation. For instance, a two-step synthesis of 3,6-dihydroxypicolinic acid starting from 3-hydroxypicolinic acid involves an Elbs oxidation. nih.gov This reaction is carried out in a potassium hydroxide (B78521) solution with potassium peroxydisulfate (B1198043) as the oxidizing agent. nih.gov The intermediate product is a sulfate (B86663) ester, which can then be hydrolyzed to yield the final dihydroxylated product. nih.gov

Photodehalogenation and Photoreactivity Studies of Halogenated Picolinic Acids

Halogenated picolinic acids, such as chloropicolinic acids, are known to undergo photodehalogenation, a process where the carbon-halogen bond is broken upon exposure to light. The mechanisms and outcomes of these photoreactions are influenced by several factors.

Heterolytic vs. Homolytic Photodehalogenation Mechanisms

The photodehalogenation of chloropicolinic acids can proceed through either heterolytic or homolytic pathways. In aqueous solutions, the photochemistry of 6-chloropicolinate is primarily heterolytic. nih.gov However, in a mixture of 2-propanol and water, the reaction becomes mainly homolytic. nih.gov The mechanism is thought to involve the triplet excited state of the molecule, which undergoes homolysis of the carbon-chlorine bond. This is followed by an electron transfer from the resulting carboxypyridyl radical to the halogen atom, forming an ion pair. nih.gov

Influence of Solvent and Oxygen on Photolysis

The solvent and the presence of oxygen significantly impact the photolysis of halogenated picolinic acids. For 6-chloropicolinate, photolysis in deoxygenated water at pH 5.4 yields 6-hydroxypicolinic acid and a substituted pyrrole. nih.gov In a 2-propanol-water mixture, the reaction is less selective, producing 6-hydroxypicolinic acid, 2-carboxypyridine, pyridine (B92270), and bipyridines. nih.gov Oxygen has been shown to suppress the photolysis of 6-chloropicolinate. nih.gov The rate of photochemical dechlorination can be enhanced by the presence of sodium borohydride, although a radical chain mechanism is not considered a major pathway in this case. rsc.org

Nucleophilic Substitution and Esterification Reactions

The carboxylic acid group of 5-chloro-3-hydroxypicolinic acid can participate in nucleophilic substitution and esterification reactions.

Nucleophilic Substitution: Nucleophilic displacement reactions are a common feature of nucleoside derivatives, which can be analogous to the reactivity of halogenated picolinic acids. beilstein-journals.org These reactions often involve the displacement of a halide or a sulfonate ester by a variety of nucleophiles. beilstein-journals.org For instance, the displacement of a 5'-chloride from a nucleoside by 4-methoxybenzylthiolate has been demonstrated using vibration ball milling, a method that can avoid competing intramolecular cyclization reactions. beilstein-journals.org

Esterification: Carboxylic acids are readily converted into esters. libretexts.orgyoutube.com Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.orgyoutube.com Other methods include the use of peptide coupling reagents like TBTU, TATU, or COMU, which can facilitate esterification with both phenols and aliphatic alcohols at room temperature. organic-chemistry.org A one-pot, catalyst-free procedure for ester synthesis using dichloroimidazolidinedione (DCID) has also been developed, offering mild reaction conditions and high yields. nih.gov A process for preparing 4,6-dibromo-3-hydroxypicolinate esters from furan-2-yl aminoacetates in a single step through a bromination-rearrangement reaction has been patented. google.comgoogle.com

Complexation and Chelation Chemistry with Metal Ions

Picolinic acid and its derivatives, including 3-hydroxypicolinic acid, are effective chelating agents for various metal ions due to the presence of the nitrogen atom in the pyridine ring and the carboxylate group. sigmaaldrich.comwikipedia.org

The complexation of metal ions with ligands like 8-quinolinol-5-sulfonic acid, which shares structural similarities with hydroxypicolinic acids, is influenced by factors such as the presence of molecular crowding agents like polyethylene (B3416737) glycol (PEG). nih.gov Increasing PEG concentration enhances the complexation constants. nih.gov

Derivatives of 3-hydroxypyridinone are being explored as metal-sequestering agents for therapeutic applications, particularly for iron overload diseases. nih.gov

Coordination Modes (N,O-chelation, O,O-chelation) with Lanthanides

The coordination of this compound with lanthanide (Ln) ions is a subject of significant interest, driven by the potential applications of the resulting complexes in areas such as luminescence and magnetic materials. While specific studies on the 5-chloro derivative are not extensively documented, the coordination behavior can be inferred from the well-established chemistry of picolinic acid and its other substituted derivatives with lanthanide cations.

Lanthanide ions are hard acids and therefore exhibit a strong preference for coordination with hard bases, particularly oxygen donor atoms. mdpi.com Consequently, the carboxylate and hydroxyl groups of this compound are expected to be the primary binding sites. The coordination with lanthanides typically involves the formation of chelate rings, which enhance the stability of the resulting complexes.

Two principal coordination modes are anticipated for this compound with lanthanides:

N,O-chelation: This is a very common coordination mode for picolinic acid and its derivatives. researchgate.net In this arrangement, the lanthanide ion is bonded to the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring. The presence of the hydroxyl group at the 3-position can further influence the coordination sphere, potentially participating in intermolecular hydrogen bonding or, in some instances, direct coordination to the metal center, leading to more complex structures.

O,O-chelation: While N,O-chelation is generally favored, the possibility of O,O-chelation involving the carboxylate oxygen and the hydroxyl oxygen cannot be entirely ruled out, particularly in scenarios where steric or electronic factors hinder the participation of the pyridine nitrogen. However, the formation of a six-membered chelate ring in this case might be less favorable than the five-membered ring from N,O-chelation. More commonly, the carboxylate group can act as a bridging ligand, connecting two lanthanide ions. acs.org

The strong oxophilicity of lanthanide ions often leads to high coordination numbers, typically ranging from 8 to 10. mdpi.comrsc.org The coordination sphere of the lanthanide ion in a complex with this compound is likely to be completed by solvent molecules (such as water) or other ancillary ligands present in the reaction mixture. The specific coordination number and geometry are influenced by the ionic radius of the particular lanthanide ion; for instance, larger lanthanides at the beginning of the series can accommodate higher coordination numbers than the smaller ions at the end of the series. rsc.org

The table below summarizes the expected coordination features based on the known chemistry of related ligands.

| Feature | Description | Probable Motivation |

| Primary Donors | Oxygen (from carboxylate and hydroxyl), Nitrogen (from pyridine ring) | Hard acid (Ln³⁺) - hard base (O, N) interaction |

| Chelation | Predominantly N,O-chelation forming a five-membered ring | High stability of the resulting chelate structure |

| Coordination No. | Typically 8, 9, or 10 | Large ionic radii of lanthanide ions |

| Ancillary Ligands | Water, other solvent molecules, or counter-ions | Satisfaction of the high coordination number of the lanthanide ion |

It is important to note that the actual coordination mode in a specific complex will be definitively determined by experimental characterization, such as single-crystal X-ray diffraction.

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper(II) complexes)

The ability of this compound to form stable complexes with transition metals is a key aspect of its chemical reactivity. Copper(II) complexes of analogous hydroxypicolinic acids have been synthesized and characterized, providing a strong basis for understanding the expected behavior of the 5-chloro derivative.

Synthesis:

The synthesis of copper(II) complexes with this compound would typically involve the reaction of a soluble copper(II) salt, such as copper(II) sulfate pentahydrate or copper(II) chloride, with the ligand in a suitable solvent. researchgate.net The ligand is usually deprotonated in situ or by the addition of a base to facilitate coordination. The reaction conditions, such as pH, temperature, and solvent system (e.g., water, ethanol, or a mixture), can be varied to optimize the yield and crystallinity of the product. Recrystallization from an appropriate solvent is often employed to obtain high-purity crystals suitable for structural analysis. researchgate.nethud.ac.uk

A general synthetic procedure can be outlined as follows:

Dissolution of this compound in a suitable solvent, potentially with gentle heating.

Addition of an aqueous or alcoholic solution of a copper(II) salt, typically in a 2:1 ligand-to-metal molar ratio.

Adjustment of the pH, if necessary, to promote deprotonation of the carboxylic acid and hydroxyl groups.

The reaction mixture is often stirred for a period at a specific temperature.

The resulting precipitate of the copper(II) complex is collected by filtration, washed with the solvent, and dried.

The table below provides a hypothetical example of synthetic parameters for a copper(II) complex of this compound, based on literature for similar compounds.

| Parameter | Value/Condition |

| Copper(II) Salt | Copper(II) sulfate pentahydrate |

| Ligand | This compound |

| Molar Ratio (L:M) | 2:1 |

| Solvent | Water/Ethanol mixture |

| Temperature | Room temperature to 60 °C |

| Reaction Time | Several hours |

| Isolation Method | Filtration |

Characterization:

The characterization of the synthesized copper(II) complexes is crucial to determine their structure, bonding, and properties. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the copper(II) ion. The deprotonation of the carboxylic acid group upon complexation is evidenced by the disappearance of the broad O-H stretch and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate group. Shifts in the vibrational frequencies of the pyridine ring also indicate the involvement of the ring nitrogen in coordination.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex. It provides information on bond lengths, bond angles, the coordination geometry around the copper(II) center, and the packing of the molecules in the crystal lattice. Copper(II) complexes of hydroxypicolinic acids often exhibit square-planar, square-pyramidal, or distorted octahedral geometries. researchgate.net For instance, a square-pyramidal geometry might be achieved with two bidentate N,O-chelating hydroxypicolinate ligands in the basal plane and a solvent molecule in the apical position. researchgate.net

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complex and to identify the loss of any coordinated or lattice solvent molecules. hud.ac.uk

Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the complex, which helps to confirm its stoichiometry.

The expected coordination environment for a copper(II) complex with this compound would likely involve the ligand acting as a bidentate N,O-donor, similar to its parent compound, 3-hydroxypicolinic acid. researchgate.net

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment of 5 Chloro 3 Hydroxypicolinic Acid and Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental tools for the detailed structural analysis of 5-Chloro-3-hydroxypicolinic acid and its derivatives. Each method provides unique and complementary information about the molecule's electronic and vibrational properties and the local environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of this compound and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of a derivative, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the presence of an amino group is indicated by a singlet at 4.95 ppm. mdpi.com The aromatic protons in this derivative show upfield shifts to 6.29 ppm and 6.55 ppm due to the influence of the amino group. mdpi.com For 5-chloropicolinic acid, which was identified as a metabolite in a bacterial degradation study, ¹H and ¹³C NMR were used for its structural confirmation. researchgate.net

Similarly, ¹³C NMR provides detailed information about the carbon framework of the molecule. For instance, in a study of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a related complex heterocyclic system, the ¹³C NMR spectrum showed characteristic peaks at 176.12, 156.17, 156.06, 153.89, 152.08, 143.54, 134.04, 131.73, 127.36, 124.97, 123.74, 116.57, 113.12, 113.03, 110.74, 103.09, and 46.52 ppm. researchgate.net

Interactive Table: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative | ¹H | 4.95 | singlet (NH₂) | mdpi.com |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative | ¹H | 6.29, 6.55 | - (aromatic) | mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a "molecular fingerprint" based on the vibrational frequencies of the chemical bonds.

For carboxylic acids, the FTIR spectrum is characterized by several key absorption bands. A broad O-H stretching band is typically observed in the region of 3500-2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid group for aromatic acids appears in the range of 1710-1680 cm⁻¹. spectroscopyonline.com Another characteristic peak is the C-O stretching vibration, which is found between 1320 and 1210 cm⁻¹. spectroscopyonline.com A broad O-H wagging peak can also be observed around 960-900 cm⁻¹. spectroscopyonline.com In the case of 5-chloro-8-hydroxyquinaldine, a related compound, the experimental FTIR spectrum has been reported and compared with calculated spectra to assign the vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For pyridine (B92270) derivatives, UV-Vis spectra can reveal the electronic properties of the aromatic system. For example, a study on pyridine-3,5-dicarboxylic acid showed specific absorption bands in the UV region. researchgate.net In another study, a transiently stable yellow product formed during the degradation of 2-amino-5-chlorophenol (B1209517) exhibited an absorption maximum at 395 nm, which was further converted to a product with maxima at 226 and 272 nm, identified as 5-chloropicolinic acid. researchgate.net The optical absorption spectrum of a heterodimer containing a quinoline (B57606) ring, a related heterocyclic system, showed an absorption peak at 333 nm, attributed to a π→π* transition. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and transition metal complexes. It is particularly useful for characterizing metal complexes of this compound.

EPR spectroscopy provides information about the electronic structure and the coordination environment of the metal ion. The g-value and hyperfine coupling constants are key parameters obtained from an EPR spectrum. For instance, in the study of copper(II) complexes, the EPR spectrum can show characteristic signals with specific g values (e.g., g‖= 2.26, g⊥ = 2.06) and hyperfine splitting constants. libretexts.org For a Cu(II) ion with a nuclear spin of I = 3/2, the hyperfine splitting results in four lines. libretexts.org If the copper ion is coordinated to four nitrogen atoms (I=1), a superhyperfine splitting pattern of nine lines can be observed. libretexts.org This technique is invaluable for understanding the metal-ligand interactions in complexes of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined.

This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For example, the crystal structure of a complex spirooxindole derivative was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system with space group P-1. researchgate.net The analysis of another compound, 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, showed that it crystallized in the triclinic space group P1. nih.gov X-ray crystallography has also been instrumental in understanding the structure of metal complexes, such as those involving iron and titanium. mdpi.com The detailed structural information obtained from X-ray crystallography is essential for understanding the structure-property relationships of this compound and its derivatives.

Interactive Table: Example Crystallographic Data for a Related Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 11.8333(6) | researchgate.net |

| b (Å) | 12.8151(6) | researchgate.net |

| c (Å) | 17.1798(8) | researchgate.net |

| α (°) | 77.317(4) | researchgate.net |

| β (°) | 74.147(4) | researchgate.net |

| γ (°) | 66.493(5) | researchgate.net |

| V (ų) | 2280.0(2) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable chromatographic techniques for monitoring the progress of chemical reactions, assessing the purity of products, and for the purification of this compound and its derivatives.

TLC is a simple, rapid, and inexpensive method used to qualitatively monitor reactions and determine the number of components in a mixture. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The retention factor (Rf) is a key parameter used to identify compounds. For instance, TLC has been used to characterize 5-chloro-1,3-benzoxazol-2(3H)-one derivatives using a mobile phase of hexane:ethyl acetate (B1210297) (3:2). nih.gov

HPLC is a more advanced and quantitative technique that provides high-resolution separations. It is widely used for purity assessment and for the preparative purification of compounds. In a study on the separation of metal complexes of 5-Chloro-2,3-dihydroxypyridine, a related ligand, reversed-phase HPLC was employed using an acetonitrile:methanol:water eluent. orientjchem.org The retention times of the complexes were found to be in the order Cr > Mn > Fe > Co. orientjchem.org Both TLC and HPLC are crucial for ensuring the purity of synthesized this compound derivatives, which is a prerequisite for their further characterization and application.

Elemental Analysis and Mass Spectrometry (MS)

Elemental analysis and mass spectrometry are cornerstone techniques for the structural elucidation and purity assessment of organic compounds, including this compound and its derivatives. These methods provide fundamental information regarding the elemental composition, molecular weight, and structural fragmentation of a molecule, which are critical for confirming its identity and characterizing newly synthesized analogues.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) within a pure sample. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between experimental and theoretical values serves as a primary indicator of sample purity and correct elemental composition.

For this compound and its related derivatives, the theoretical elemental compositions are distinct, allowing for unambiguous differentiation.

Interactive Table 1: Theoretical Elemental Composition of this compound and Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | %C | %H | %Cl | %N | %O |

| This compound | C₆H₄ClNO₃ | 173.56 | 41.52 | 2.32 | 20.43 | 8.07 | 27.66 |

| 5-Chloro-3-hydroxypicolinonitrile | C₆H₃ClN₂O | 154.56 | 46.63 | 1.96 | 22.94 | 18.12 | 10.35 |

| Methyl 5-chloro-3-hydroxypicolinate | C₇H₆ClNO₃ | 187.58 | 44.82 | 3.22 | 18.90 | 7.47 | 25.58 |

| 3-Amino-5-chloropicolinic acid | C₆H₅ClN₂O₂ | 188.58 | 38.21 | 2.67 | 18.79 | 14.85 | 16.96 |

| 5-Chloro-3-hydroxypicolinaldehyde | C₆H₄ClNO₂ | 157.56 | 45.74 | 2.56 | 22.50 | 8.89 | 20.31 |

Note: The data in this table is calculated based on the molecular formulas of the respective compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and structural details based on the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often performed using Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z value of an ion to four or more decimal places. nih.gov This high accuracy allows for the determination of a unique elemental formula for the ion. For a compound like this compound (C₆H₄ClNO₃), the theoretical exact mass is 172.9829. HRMS can experimentally confirm this mass, providing strong evidence for the compound's molecular formula and distinguishing it from other potential structures with the same nominal mass.

Mass Spectrometric Fragmentation

Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is typically reproducible and serves as a "molecular fingerprint." For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁷Cl isotope, a peak with approximately one-third the intensity of the molecular ion peak (M⁺, containing ³⁵Cl) will be observed at two mass units higher.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

The parent compound, 3-hydroxypicolinic acid, is widely utilized as a matrix in MALDI mass spectrometry for the analysis of biomolecules like oligonucleotides. ebi.ac.uknih.govwikipedia.org In this technique, the analyte is co-crystallized with the matrix, which strongly absorbs laser energy, facilitating a soft ionization process that minimizes fragmentation and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. While used as a matrix itself, its own mass spectrum under MALDI conditions shows a strong deprotonated molecular ion [M-H]⁻ at m/z 138.02 in negative ion mode.

Expected Fragmentation of this compound

Based on established fragmentation rules and data from related structures, the mass spectrum of this compound would be expected to show several key peaks that help to confirm its structure.

Interactive Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Ions of this compound in Mass Spectrometry

| Ion Description | Proposed Formula of Ion | Predicted m/z (for ³⁵Cl) | Ionization Mode |

| Molecular Ion | [C₆H₄ClNO₃]⁺• | 173.0 | EI |

| Isotope Peak | [C₆H₄³⁷ClNO₃]⁺• | 175.0 | EI |

| Deprotonated Molecule | [C₆H₃ClNO₃]⁻ | 172.0 | ESI/MALDI Negative |

| Protonated Molecule | [C₆H₅ClNO₃]⁺ | 174.0 | ESI/MALDI Positive |

| Loss of Hydroxyl Radical | [C₆H₃ClNO₂]⁺ | 156.0 | EI |

| Loss of Water | [C₆H₂ClNO₂]⁺• | 155.0 | EI |

| Loss of Carboxyl Radical | [C₅H₄ClNO]⁺ | 128.0 | EI |

| Loss of Carbon Dioxide | [C₅H₄ClNO]⁺• | 129.0 | EI |

Note: These predicted m/z values are nominal masses. The exact mass would be determined using high-resolution MS.

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Hydroxypicolinic Acid and Its Intermediates

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of 5-Chloro-3-hydroxypicolinic acid. DFT methods are used to predict optimized geometries, electronic structures, and various chemical descriptors.

For substituted picolinic acids, DFT calculations at levels like B3LYP with basis sets such as 6-31G** and 6-311++G** are commonly used to determine key structural parameters. nih.gov In the case of this compound, these calculations would reveal the influence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the pyridine (B92270) ring's geometry and electron distribution. For instance, in a related compound, 5-chloro-8-hydroxyquinoline, DFT calculations have shown that the C-Cl bond length is predicted to be around 1.7612 Å. sci-hub.se The presence of a hydroxyl group can lead to delocalization of electrons, affecting adjacent bond lengths. sci-hub.se

DFT is also employed to calculate the distribution of electrostatic potential (ESP), which identifies regions of a molecule that are electron-rich or electron-poor. nih.gov These sites are indicative of where the molecule is likely to engage in electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their gap, are also critical parameters calculated using DFT. nih.govnih.gov The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Representative DFT-Calculated Properties for Substituted Pyridines and Related Molecules

| Calculated Property | Typical Method | Significance for this compound |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G**) | Predicts bond lengths, bond angles, and dihedral angles, offering a detailed 3D structure. |

| Electrostatic Potential (ESP) | DFT | Maps electron density to identify sites prone to electrophilic or nucleophilic attack. |

| HOMO-LUMO Energies | DFT | Determines the energy gap, which relates to electronic transition energies and chemical reactivity. |

| Mulliken and Natural Atomic Charges | DFT | Quantifies the electron distribution on each atom, highlighting the effects of substituents. nih.gov |

| Vibrational Frequencies | DFT | Predicts infrared and Raman spectra to aid in the analysis of experimental spectroscopic data. nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activities. For derivatives of picolinic acid, docking studies have been instrumental in evaluating their potential as inhibitors of various enzymes. researchgate.netpensoft.net

In a typical molecular docking study involving a picolinic acid derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, this compound, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, with lower binding energy scores generally indicating a more stable interaction. researchgate.net

Key interactions that are often analyzed include:

Hydrogen bonds: The hydroxyl and carboxylic acid groups of this compound are strong hydrogen bond donors and acceptors.

π-π stacking: The aromatic pyridine ring can interact with aromatic amino acid residues in the protein's binding pocket. nih.gov

Hydrophobic interactions: The chlorinated pyridine ring can engage in hydrophobic contacts.

For example, docking studies on picolinic acid derivatives targeting the EGFR kinase domain have shown that these molecules can fit well within the active site, and the binding affinity can be correlated with their observed biological activity. researchgate.netpensoft.net Similar studies on other picolinic acid derivatives have explored their interactions with targets like HIV protease and c-Met kinase. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for Picolinic Acid Derivatives with a Target Receptor

| Compound | Target Receptor | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) |

| Picolinic Acid Derivative 1 | EGFR Kinase researchgate.net | Met793, Leu718, Asp855 | -7.5 to -8.5 |

| Picolinic Acid Derivative 2 | HIV Protease researchgate.net | Asp25, Asp29, Gly27 | -7.1 to -7.5 |

| Phenylpicolinamide Derivative | c-Met Kinase nih.gov | Tyr1230, Met1211, Asp1222 | Not specified, but good IC50 values reported. |

Note: This table is illustrative and based on findings for various picolinic acid derivatives, not specifically this compound.

Tautomeric Equilibria and Intramolecular Proton Transfer Dynamics (for related hydroxypicolinic acids)

Hydroxypyridines, including 3-hydroxypicolinic acid and its derivatives, can exist in different tautomeric forms. nih.govchemtube3d.com Specifically, 3-hydroxypyridines can exist in equilibrium between the hydroxy form and a zwitterionic pyridone form. The position of this equilibrium is influenced by the solvent and the presence of other substituents on the ring. researchgate.net

Computational methods are essential for studying these tautomeric equilibria. By calculating the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models like PCM), it is possible to predict the dominant form under various conditions. nih.govrsc.org For 3-hydroxypyridine (B118123) itself, the hydroxy tautomer is generally favored, but the pyridone form can be stabilized by intermolecular hydrogen bonding in the solid state. nih.govyoutube.com

A study on the biosynthesis of 3-hydroxypicolinic acid suggested that its formation involves the tautomerization of 3-hydroxyl dihydropicolinic acid. rsc.org Furthermore, research into Pd(II) catalyzed C-H hydroxylation highlights the importance of ligand tautomerization from a pyridine-pyridine form to a pyridine-pyridone form for catalytic activity. nih.gov These studies underscore the critical role of tautomerism in the chemistry and biochemistry of hydroxypicolinic acids.

Prediction of Cocrystal Formation and Intermolecular Interactions

Cocrystals are crystalline structures containing two or more different molecules in the same crystal lattice. The prediction of cocrystal formation is a significant area of crystal engineering. Computational methods can be used to screen for potential coformers that are likely to form stable cocrystals with an active pharmaceutical ingredient (API).

For this compound, potential coformers would be selected based on their ability to form complementary intermolecular interactions, such as hydrogen bonds. The carboxylic acid and hydroxyl groups of this compound are prime sites for hydrogen bonding with coformers like amides, other carboxylic acids, or nitrogen-containing heterocycles. nih.govmdpi.com

Computational approaches to predict cocrystal formation include:

Hydrogen Bond Propensity Analysis: This method analyzes the likelihood of different hydrogen bond motifs forming between the API and the coformer.

Lattice Energy Calculations: By calculating the lattice energies of the individual components and the hypothetical cocrystal, one can estimate the thermodynamic stability of the cocrystal.

Graph Convolutional Networks (GCN): More advanced machine learning models, like CocrystalGCN, are being developed to predict cocrystal formation based on the molecular graphs of the components. nih.gov These models learn from large datasets of known cocrystals and non-cocrystals to make predictions. nih.gov

The analysis of Hirshfeld surfaces is another computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, providing insights into the packing and stability of cocrystals. nih.gov

Spectroscopic Property Prediction from Computational Models

Computational models, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For molecules like this compound, theoretical calculations of vibrational frequencies (infrared and Raman) are particularly valuable. sci-hub.se

The process involves first optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. nih.gov The calculated vibrational frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. By comparing the calculated and experimental spectra, specific vibrational modes can be assigned to particular functional groups and bond movements within the molecule. nih.govsci-hub.se

For example, in a study of 5-chloro-2-hydroxybenzoic acid, DFT calculations were used to assign the vibrational modes of the carboxylic acid, hydroxyl group, and the chlorinated benzene (B151609) ring. nih.gov The calculations also helped to understand the effects of intramolecular hydrogen bonding on the vibrational frequencies, such as the shift in the O-H stretching frequency. nih.gov

Mechanistic Insights into Biological Interactions of 5 Chloro 3 Hydroxypicolinic Acid Derivatives

Molecular Mechanisms of Action in In Vitro Model Systems (e.g., enzyme inhibition, membrane potential disruption)

The biological activity of compounds derived from the 3-hydroxypicolinic acid scaffold can be attributed to precise molecular interactions, most notably enzyme inhibition. A prominent example is seen in the natural product pyridomycin (B90888), which contains a 3-hydroxypicolinic acid moiety. nih.gov Pyridomycin exhibits potent antimycobacterial activity by specifically targeting and inhibiting the InhA enoyl-acyl carrier protein (ACP) reductase in Mycobacterium tuberculosis. nih.gov This enzyme is a crucial component of the fatty acid synthase II (FASII) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov The inhibitory action of pyridomycin is competitive, with its enolic acid moiety projecting into the lipid substrate-binding pocket of InhA, while its two pyridyl groups occupy the binding site for the NADPH cofactor. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies on derivatives of 3-hydroxypicolinic acid, particularly the natural product pyridomycin, have provided valuable insights into the chemical features necessary for their biological function. For pyridomycin, the enolic acid portion of the molecule is considered a critical pharmacophoric group essential for its antibiotic activity. nih.gov Furthermore, the specific stereochemistry, particularly the natural configuration of the hydroxyl group at the C-10 position, contributes significantly to its bioactivity. nih.gov The biosynthesis of pyridomycin involves a 3-oxoacyl ACP reductase, Pyr2, which is essential for creating the hydroxyl group and the double bond in the molecule's side chain. nih.gov

For other classes of compounds, such as certain hydroxycinnamic acid derivatives, SAR studies have identified key structural elements for synergistic anticancer activity. nih.gov These include the presence of a para-hydroxyl group on the phenolic ring, a double bond at the C7–C8 position, and a methyl-esterified carboxyl group. nih.gov While not directly derivatives of 5-chloro-3-hydroxypicolinic acid, these studies highlight the importance of specific functional groups and their positions in defining the biological activity of related small molecules. nih.govmdpi.com

Table 1: Structure-Activity Relationship of Pyridomycin

| Structural Feature | Importance for Bioactivity | Source |

| Enolic Acid Moiety | Considered an important pharmacophoric group; interacts with the substrate-binding pocket of the target enzyme. | nih.gov |

| C-10 Hydroxyl Group | The natural configuration contributes to the overall bioactivity of the molecule. | nih.gov |

| Pyridyl Groups | Occupy the NADPH cofactor binding site of the InhA enzyme. | nih.gov |

Interactions with Specific Biological Targets (e.g., Auxin-Response Genes, AFB5 protein)

Certain picolinate (B1231196) derivatives function as synthetic auxins, a class of plant hormones, and exhibit chemical specificity in their interaction with cellular signaling components. Studies in Arabidopsis thaliana have shown that resistance to picolinate auxins, such as picloram, is conferred by mutations in a specific F-box protein known as AUXIN SIGNALING F-BOX 5 (AFB5). nih.gov This protein is a homolog of the primary auxin receptor TIR1. nih.gov The identified mutations in afb5 alleles that grant resistance are located in the Leucine-Rich Repeat (LRR) domain of the protein, which is responsible for interacting with proteins targeted for degradation. nih.gov This suggests that AFB5 is a key receptor that specifically mediates the biological effects of picolinate auxins. nih.gov In contrast, these afb5 mutants show minimal cross-resistance to other auxins like indole-3-acetic acid (IAA) or 2,4-dichlorophenoxyacetic acid (2,4-D), which are thought to act primarily through TIR1 and other homologous AFB proteins. nih.gov This demonstrates that chemical specificity in auxin signaling can be determined by these upstream receptor components. nih.gov

Table 2: Characterized Mutations in the AFB5 Protein Conferring Picolinate Auxin Resistance

| Allele | Mutation Type | Amino Acid Change | Location | Source |

| afb5-1 | Missense | Arginine to Lysine (R609K) | C-terminal LRR domain | nih.gov |

| afb5-2 | Nonsense | Introduces Stop Codon at residue 220 | N-terminal LRR domain | nih.gov |

| afb5-3 | Missense | Cysteine to Tyrosine (C451Y) | C-terminal LRR domain | nih.gov |

| afb5-4 | Nonsense | Introduces Stop Codon at residue 134 | N-terminal LRR domain | nih.gov |

Role as a Building Block in Natural Product Synthesis (e.g., pyridomycin)

The 3-hydroxypicolinic acid core is an important structural motif and building block in the biosynthesis and chemical synthesis of various natural products. rsc.org Its most notable role is as a precursor to the antimycobacterial agent pyridomycin. nih.gov Pyridomycin is a cyclodepsipeptide whose 12-membered core ring is assembled from several components, including an N-3-hydroxypicolinyl-l-threonine unit. nih.gov The biosynthesis of the 3-hydroxypicolinic acid (3-HPA) unit itself has been reconstituted in vitro, revealing that it is derived from L-lysine through the action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and an FAD-dependent dehydrogenase. rsc.org This pathway does not involve direct hydroxylation of picolinic acid but rather a more complex series of enzymatic steps. rsc.org

In synthetic chemistry, 3-hydroxypicolinic acid serves as a valuable starting material. For instance, it can be used in a two-step synthesis to produce 3,6-dihydroxypicolinic acid via an Elbs oxidation, where the dipotassium (B57713) salt of an intermediate sulfate (B86663) ester precipitates from the reaction mixture. nih.gov This demonstrates its utility as a foundational scaffold for creating more complex pyridine-based molecules.

Applications in Chemical Technologies and Advanced Materials Excluding Human Centric Pharmacological Applications

Matrix Materials in Mass Spectrometry (MALDI-MS) for Biomolecular Analysis

While direct studies on 5-Chloro-3-hydroxypicolinic acid as a matrix are not extensively documented, its parent compound, 3-hydroxypicolinic acid (3-HPA), is a cornerstone matrix material for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly for the analysis of nucleic acids. medchemexpress.comebi.ac.uknih.gov MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules. nih.gov The matrix plays a critical role by co-crystallizing with the analyte and absorbing the laser energy, facilitating a gentle transfer of the analyte molecules into the gas phase as ions.

3-HPA became a significant matrix material due to its remarkable success in the analysis of underivatized, mixed-base single-stranded DNA oligomers, demonstrating significant improvements in mass range and signal-to-noise ratios compared to previously used matrices. ebi.ac.ukresearchgate.net Its effectiveness is attributed to several key properties. It possesses strong absorption at UV laser wavelengths (typically 337 or 355 nm), is soluble in aqueous solutions often used for biomolecule analysis, and its acidic nature assists in the ionization of the analyte. ebi.ac.uknih.gov

Research has shown 3-HPA to be particularly effective for analyzing oligonucleotides ranging from 10 to over 100 nucleotides in length. researchgate.net Negative-ion spectra obtained using 3-HPA are often superior, yielding less fragmentation and fewer doubly charged or dimer ions, which is highly desirable for applications like DNA sequencing. ebi.ac.uk The success of 3-HPA has established it as a standard matrix for nucleic acid analysis and has also been applied to the study of peptides, proteins, and other biomolecules like sophorolipids. nih.govresearchgate.net

| Property | Description | Relevance to MALDI-MS |

| Analyte Class | Primarily oligonucleotides (DNA, RNA), also used for peptides and glycoproteins. nih.govtcichemicals.com | High-quality spectra for nucleic acids, which are traditionally difficult to analyze. |

| UV Absorption | Strong absorption at typical laser wavelengths (e.g., 266 nm, 355 nm). ebi.ac.uk | Efficiently absorbs laser energy, leading to soft ionization and preventing analyte fragmentation. |

| Ionization Mode | Effective in both positive and negative ion modes, but superior in negative-ion mode for oligonucleotides. ebi.ac.uk | Provides flexibility and optimal results for specific analyte types. |

| Key Advantages | Reduces fragmentation, improves signal-to-noise ratio, increases accessible mass range for oligonucleotides. ebi.ac.uk | Enables accurate mass determination and sequencing of larger nucleic acid strands. |

| Co-Matrices | Sometimes used with additives or as a co-matrix to enhance performance. | Can be optimized for specific, challenging analyses. |

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govumt.edu.my The choice of the organic linker is crucial as it dictates the structure, porosity, and functional properties of the resulting material. nih.gov Ligands for MOFs typically contain multiple binding sites, such as carboxylates or nitrogen-containing heterocycles, that can coordinate to metal centers to form extended one-, two-, or three-dimensional networks. umt.edu.mymdpi.com

Picolinic acid and its derivatives are attractive candidates for ligand design in MOF and coordination polymer synthesis. They possess a bidentate chelating site composed of the pyridine (B92270) nitrogen and the carboxylate group, which can form stable complexes with a wide range of metal ions. wikipedia.orgrsc.org The rigid pyridine ring provides structural integrity to the resulting framework.

This compound, with its carboxylate group, pyridine nitrogen, and hydroxyl group, offers multiple potential coordination sites. The chloro and hydroxyl substituents can also influence the electronic properties of the ligand and participate in secondary interactions, such as hydrogen bonding, within the crystal structure. These interactions can play a significant role in directing the final topology of the framework and in tuning its properties, such as its capacity for gas storage or its catalytic activity. While specific MOFs constructed from this compound are not yet prominent in the literature, the functional groups present on the molecule align well with the principles of ligand design for creating novel coordination polymers. rsc.org

| Functional Group | Role in MOF/Coordination Polymer Formation |

| Pyridine Nitrogen | Acts as a Lewis base to coordinate with metal ions. |

| Carboxylic Acid | Deprotonates to a carboxylate that can bind to metal ions in various modes (monodentate, bidentate, bridging). |

| Hydroxyl Group | Can participate in coordination to the metal center or form hydrogen bonds to stabilize the framework. |

| Chloro Group | Influences the electronic properties of the ligand and can engage in weaker halogen bonding interactions. |

Building Blocks for Specialty Chemicals and Advanced Organic Syntheses

The unique arrangement of functional groups on the pyridine ring makes this compound and its parent compound valuable starting materials or intermediates in the synthesis of more complex heterocyclic systems.

One notable application is in the synthesis of pyrano[3,2-c]pyridine derivatives . A study has demonstrated a microwave-assisted, one-pot, three-component reaction for synthesizing these fused heterocyclic compounds. The process involves the reaction of an aldehyde, a nitrile-containing compound (like malononitrile), and 3-hydroxypicolinic acid, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). africanjournalofbiomedicalresearch.com This method is highlighted for its efficiency, short reaction times, and high yields compared to conventional heating methods, aligning with the principles of green chemistry. africanjournalofbiomedicalresearch.com The resulting pyrano[3,2-c]pyridine scaffold is of interest due to its presence in various pharmacologically active molecules. africanjournalofbiomedicalresearch.com

The compound has also been cited as a potential intermediate in the synthesis of Favipiravir , a broad-spectrum antiviral agent. wikipedia.org However, common and scalable synthetic routes for Favipiravir typically start from pyrazine-based precursors, such as 3-aminopyrazine-2-carboxylic acid or 3,6-dichloropyrazine-2-carbonitrile. nih.govnih.gov While many synthetic strategies exist, the direct use of a picolinic acid derivative like this compound is not a widely documented pathway.

Herbicidal Mode of Action of Picolinic Acid Auxin Herbicides

This compound belongs to the picolinic acid family of compounds, which includes several potent synthetic auxin herbicides. taylorandfrancis.comwikipedia.org The most well-known member of this class is Picloram (4-amino-3,5,6-trichloropicolinic acid). invasive.orgnih.gov These herbicides function as "auxin mimics," replicating the action of the natural plant growth hormone indole-3-acetic acid (IAA). invasive.org

The herbicidal effect is achieved by administering a high dose of the synthetic auxin, which leads to uncontrolled, disorganized cell division and elongation, ultimately causing the death of susceptible plants, primarily broadleaf species. invasive.org The precise molecular mechanism involves the herbicide binding to specific auxin co-receptor proteins, such as F-box proteins like TIR1 and AFB5. This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors activates the expression of auxin-responsive genes, leading to the overproduction of other plant hormones like ethylene (B1197577) and abscisic acid, which contributes to the phytotoxic effects. austinpublishinggroup.com

Picolinic acid herbicides like Picloram are systemic, meaning they are absorbed by the foliage or roots and transported throughout the plant. wikipedia.org They are known for their persistence in the soil, which can range from months to years, providing long-term weed control but also posing a risk of leaching into groundwater and affecting non-target plants. taylorandfrancis.cominvasive.org The development of new picolinic acid derivatives aims to discover molecules with improved efficacy, better selectivity, and more favorable environmental profiles.

| Herbicide | Chemical Name | Key Characteristics |

| Picloram | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | Highly persistent, effective against woody plants and broadleaf weeds. wikipedia.orginvasive.org |

| Clopyralid | 3,6-Dichloropicolinic acid | Used for broadleaf weed control in various crops; less persistent than Picloram. |

| Aminopyralid | 4-Amino-3,6-dichloropyridine-2-carboxylic acid | High herbicidal activity at low application rates; effective against invasive thistles. |

| Halauxifen-methyl | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | A newer arylpicolinate herbicide with activity against a wide range of broadleaf weeds. |

Future Research Directions and Emerging Paradigms for 5 Chloro 3 Hydroxypicolinic Acid

Development of Novel Green Synthesis Routes with Enhanced Atom Economy

The principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources, are paramount in modern chemical synthesis. Future research into the production of 5-Chloro-3-hydroxypicolinic acid should prioritize the development of environmentally benign synthetic methodologies that maximize atom economy.

One promising avenue is the exploration of enzymatic catalysis. The in-vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid from L-lysine, involving an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase, showcases nature's efficient approach rsc.org. Future work could focus on engineering these or similar enzymatic cascades to accept chlorinated substrates, potentially leading to a direct and highly selective synthesis of this compound from simple precursors.

Another area of interest is the application of continuous flow chemistry. This technology can offer improved safety, efficiency, and scalability for reactions that are challenging to control in batch processes. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Table 1: Comparison of Potential Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, renewable feedstocks. | Substrate specificity of enzymes, enzyme stability, and cost of production. |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and integration of reaction and purification steps. | Reactor design, catalyst immobilization, and process optimization. |

| One-Pot Catalytic Reactions | Reduced waste, fewer purification steps, and improved overall yield. | Catalyst compatibility with multiple reaction steps, and control of selectivity. |

Exploration of Untapped Reactivity Profiles and Novel Derivatization Strategies

The reactivity of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the hydroxyl group, and the chlorine atom on the pyridine (B92270) ring. While some derivatization is predictable, a significant opportunity lies in exploring less conventional reactivity to generate novel molecular architectures.

The chlorine atom at the 5-position and the hydroxyl group at the 3-position influence the electron density of the pyridine ring, making it a candidate for various substitution reactions. The chlorine atom can potentially be substituted with other functional groups, and the hydroxyl group can undergo oxidation . Future research should systematically investigate a broad range of nucleophilic and electrophilic aromatic substitution reactions to map the regioselectivity and reactivity of the scaffold.

Furthermore, the development of novel derivatization strategies is crucial. This could involve leveraging the existing functional groups to direct complex cyclization reactions, leading to the formation of polycyclic and heterocyclic systems with unique three-dimensional structures. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates how a chlorinated phenolic compound can be a starting point for building more complex heterocyclic structures mdpi.com.

The creation of a diverse library of derivatives based on the this compound core will be essential for exploring its potential in various applications, from medicinal chemistry to materials science.

Advanced Computational Modeling for Complex Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and designing synthetic routes. For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets or material interfaces.

DFT studies on related molecules, such as cobalt(II) complexes with 3-hydroxypicolinic acid and various chloro-substituted quinolines, have successfully elucidated their vibrational spectra and electronic properties nih.govresearchgate.netresearchgate.net. Similar computational investigations on this compound can predict its spectroscopic signatures (IR, Raman, NMR), which is invaluable for its characterization nih.govnih.gov.

Future research should employ DFT and other advanced computational methods to:

Predict Reactivity: Calculate parameters such as Fukui functions and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new derivatization strategies researchgate.net.

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of potential synthetic reactions to optimize conditions and predict the formation of byproducts.

Simulate Interactions: Perform molecular docking and molecular dynamics simulations to predict the binding affinity and mode of interaction of this compound derivatives with specific proteins or other biological macromolecules. This is particularly relevant for drug discovery applications.

Design Novel Materials: Predict the properties of polymers or coordination complexes incorporating the this compound unit, such as their electronic, optical, and mechanical characteristics.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Spectroscopic data (IR, Raman, NMR), electrostatic potential, frontier molecular orbitals, reactivity indices. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | UV-Vis spectra, photophysical properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Binding energy, protein-ligand interactions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes. | Conformational changes, stability of complexes, solvation effects. |

Innovative Applications in Material Science and Bio-inspired Technologies

The unique combination of functional groups in this compound makes it an intriguing building block for the development of advanced materials and in the burgeoning field of bio-inspired technologies.

In material science, this compound could be utilized as a monomer or a cross-linking agent in the synthesis of novel polymers. The pyridine ring can impart thermal stability and specific electronic properties, while the carboxylic acid and hydroxyl groups offer sites for polymerization and post-polymerization modification. For instance, bio-inspired polymers that mimic the adhesive properties of mussels often incorporate catechol groups (which, like the hydroxylated pyridine, can participate in metal coordination and hydrogen bonding) to achieve strong underwater adhesion nih.gov. Future research could explore the incorporation of this compound into polymers to create materials with tailored adhesive, self-healing, or responsive properties.

The field of bio-inspired technology seeks to emulate the elegant and efficient solutions found in nature mdpi.comudel.edu. The ability of picolinic acid derivatives to form stable complexes with metal ions is well-established. This suggests that this compound could be used to create bio-inspired catalysts or sensors. For example, the structure could be integrated into metal-organic frameworks (MOFs) or other porous materials to create selective catalysts or sensors for specific analytes.

Furthermore, the concept of thermo-responsive materials, which change their properties in response to temperature, could be explored by incorporating this compound into hydrogels or other smart materials mdpi.com. The hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups could contribute to the temperature-sensitive behavior of such materials.

The path forward for this compound is rich with possibilities. By focusing on green synthesis, exploring its full reactive potential, leveraging advanced computational tools, and imagining innovative applications, the scientific community can unlock the full potential of this promising chemical entity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-hydroxypicolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of hydroxypicolinic acid derivatives or hydrolysis of chlorinated intermediates. For example, analogous compounds like 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride are synthesized via nucleophilic substitution (e.g., methoxymethylation) followed by acid hydrolysis under controlled pH and temperature . Optimization of halogenation agents (e.g., Cl₂, SOCl₂) and solvent systems (e.g., DMF, THF) is critical for regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., chlorine at C5, hydroxyl at C3). IR spectroscopy confirms carboxylic acid (-COOH) and hydroxyl (-OH) functional groups.

- X-ray crystallography : Single-crystal diffraction, refined using SHELXL , resolves bond lengths and angles. For hygroscopic samples, anti-solvent vapor diffusion (e.g., ether/pentane) in anhydrous conditions improves crystal quality.

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., against metalloenzymes like urease) using UV-Vis spectroscopy to monitor substrate depletion.

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) with IC₅₀ determination. Dose-response curves (0.1–100 µM) identify bioactive concentrations .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and predicted spectroscopic data?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental NMR chemical shifts. Solvent effects (PCM model) and tautomeric equilibria (e.g., keto-enol) must be considered .

- Molecular dynamics : Simulate hydrogen-bonding networks to explain discrepancies in hydroxyl proton shifts.

Q. What strategies improve crystallization success for X-ray studies of this compound derivatives?

- Methodological Answer :

- Crystallization screens : Use combinatorial matrices (e.g., PEGs, salts) with varying pH (2–10). For twinned crystals, SHELXD solves phase problems via dual-space methods.

- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes refinement errors. SHELXL’s TWIN/BASF commands model twinning fractions .

Q. How to analyze regioselectivity challenges in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Monitor reaction intermediates via stopped-flow NMR. For example, Cl⁻ vs. Br⁻ competition under acidic conditions reveals preference for C5 chlorination.

- Isotopic labeling : ¹⁸O tracing in hydroxyl groups identifies intramolecular hydrogen bonding’s role in directing substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。